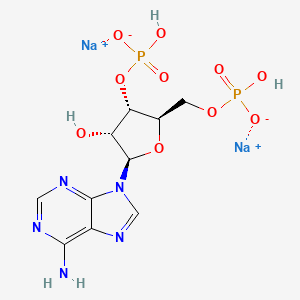

Adenosine 3',5'-diphosphate (disodium)

Description

Contextual Significance of Adenosine (B11128) 3',5'-Diphosphate in Cellular Metabolism

Adenosine 3',5'-diphosphate is a key intermediate in the metabolism of sulfur-containing compounds and lipids. It is a nucleotide composed of adenine (B156593), a ribose sugar, and two phosphate (B84403) groups attached to the 3' and 5' positions of the ribose. caymanchem.comwikipedia.orghmdb.ca This structure distinguishes it from the more commonly known adenosine diphosphate (B83284) (ADP), where the two phosphate groups are linked together at the 5' position. wikipedia.orgwikipedia.org

A primary role of A3'P5'P is its involvement in sulfotransferase reactions. It is the by-product of the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to an acceptor molecule. wikipedia.orghmdb.ca This process is vital for the detoxification of various compounds, the regulation of hormone activity, and the synthesis of essential macromolecules.

Furthermore, A3'P5'P acts as a signaling molecule and a regulator of enzymatic activity. For instance, it is a known inhibitor of certain enzymes, such as hydroxysteroid sulfotransferases (SULTs) like SULT1A1 and SULT2A1. sigmaaldrich.comsigmaaldrich.com Accumulation of A3'P5'P can be toxic to cells, highlighting the importance of enzymes that metabolize it. hmdb.ca Specifically, 3'(2'),5'-bisphosphate nucleotidases hydrolyze A3'P5'P to adenosine monophosphate (AMP), which can then be re-phosphorylated to ATP. wikipedia.org

In yeast, A3'P5'P is involved in sulfur metabolism. ymdb.ca In plants, it has been implicated as a secondary messenger in abscisic acid (ABA) signaling, which regulates processes like stomatal closure. sigmaaldrich.com

Key Enzymes Interacting with Adenosine 3',5'-diphosphate:

| Enzyme | Function | Organism(s) |

| Sulfotransferases (SULTs) | Catalyze the transfer of a sulfonate group from PAPS, producing A3'P5'P as a by-product. wikipedia.orghmdb.ca | Widespread (bacteria to humans) hmdb.ca |

| 3'(2'),5'-Bisphosphate Nucleotidase | Hydrolyzes A3'P5'P to AMP and inorganic phosphate. wikipedia.org | Widespread |

| 3'-phospho-adenylylsulfate reductase | Catalyzes the biosynthesis of sulfite (B76179) and A3'P5'P from PAPS. ymdb.ca | Yeast ymdb.ca |

| Decapping and exoribonuclease protein (DXO) | Nuclease activity is inhibited by A3'P5'P. nih.gov | Humans |

| 5'-phosphosulfated kinase (APSK) | Catalyzes the generation of A3'P5'P from AMP. patsnap.com | Escherichia coli (in enzymatic synthesis methods) patsnap.com |

| Phosphatidate phosphatase (PAP) | Involved in lipid metabolism; its regulation is linked to the broader context of nucleotide metabolism. nih.govrutgers.edunih.gov | Eukaryotes rutgers.edunih.govrutgers.edu |

Historical Perspectives on the Elucidation of Adenosine 3',5'-Diphosphate Function

The understanding of A3'P5'P's function is intrinsically linked to the broader history of purinergic signaling, a field pioneered by Geoffrey Burnstock. While the initial focus of purinergic signaling was on adenosine triphosphate (ATP) and adenosine as neurotransmitters, subsequent research unveiled the roles of a wider array of purine (B94841) and pyrimidine (B1678525) nucleotides. wikipedia.orgnih.govnih.gov

The discovery of ATP's structure in 1929 was a foundational step. researchgate.net In the 1960s, Burnstock's work on non-adrenergic, non-cholinergic (NANC) neurotransmission laid the groundwork for the concept of purinergic nerves. oup.com By 1970, ATP was identified as a neurotransmitter. wikipedia.org

The distinction between receptors for adenosine (P1) and for ATP/ADP (P2) was made in 1978. wikipedia.orgnih.gov The cloning and characterization of these receptors in the early 1990s led to the discovery of numerous subtypes and solidified the concept of purinergic signaling. wikipedia.orgnih.gov

The specific role of A3'P5'P emerged from studies of sulfur metabolism and sulfotransferase enzymes. The identification of PAPS as the universal sulfate (B86663) donor and A3'P5'P as the resulting product was a key development. Research into the enzymes that produce and degrade A3'P5'P, such as the 3'(2'),5'-bisphosphate nucleotidases, further clarified its metabolic importance. wikipedia.org

More recently, the inhibitory effects of A3'P5'P on enzymes like DXO have been elucidated through structural and biochemical studies, providing a molecular basis for its regulatory functions. nih.gov

Milestones in the Discovery of Purinergic Signaling and the Role of Related Compounds:

| Year | Milestone | Significance |

| 1929 | Discovery of the structure of ATP. researchgate.net | Provided the chemical foundation for understanding the roles of adenosine-based molecules. |

| 1960s | Geoff Burnstock characterizes non-adrenergic, non-cholinergic (NANC) neurotransmission. oup.com | Laid the groundwork for the concept of purinergic signaling. |

| 1970 | ATP is identified as a neurotransmitter. wikipedia.org | Established a key signaling role for a purine nucleotide. |

| 1978 | Distinction made between P1 (adenosine) and P2 (ATP/ADP) receptors. wikipedia.orgnih.gov | Provided a framework for understanding the diverse effects of purines. |

| Early 1990s | Cloning and characterization of purinergic receptors. wikipedia.orgnih.gov | Confirmed the existence and diversity of receptors for purinergic signaling molecules. |

| Ongoing | Elucidation of the roles of specific nucleotides like A3'P5'P in metabolic regulation and signaling. | Expanded the understanding of purinergic signaling beyond neurotransmission to include a wide range of cellular processes. |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H13N5Na2O10P2 |

|---|---|

Molecular Weight |

471.17 g/mol |

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |

InChI Key |

PQHHAKIJTDLQLS-IDIVVRGQSA-L |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)N.[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)N.[Na+].[Na+] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Adenosine 3 ,5 Diphosphate

Origins within Sulfate (B86663) Activation and Assimilation Pathways

The biosynthesis of Adenosine (B11128) 3',5'-diphosphate is a key event within the broader context of sulfate activation and assimilation. nih.govwikipedia.org This pathway is essential for the synthesis of sulfur-containing amino acids, the maintenance of cellular redox balance, and the incorporation of sulfate into a wide array of metabolites. nih.gov The process begins with the uptake of inorganic sulfate from the environment and its subsequent conversion into high-energy intermediates. nih.govwikipedia.org

Formation as a Product of 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS) Turnover

Adenosine 3',5'-diphosphate is generated as a direct consequence of the utilization of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) in sulfotransferase reactions. hmdb.cacaymanchem.com Sulfotransferases are a diverse family of enzymes that catalyze the transfer of a sulfonate group (SO3−) from PAPS to a variety of acceptor molecules, including proteins, lipids, carbohydrates, and xenobiotics. taylorandfrancis.comresearchgate.net This enzymatic transfer results in the formation of a sulfated product and the release of Adenosine 3',5'-diphosphate. researchgate.net

The turnover of PAPS and the subsequent generation of Adenosine 3',5'-diphosphate are fundamental to numerous biological processes. These include the detoxification of drugs and other foreign compounds, the regulation of hormone activity, and the synthesis of essential macromolecules like glycosaminoglycans. taylorandfrancis.comresearchgate.net In essence, every time a molecule is sulfated using PAPS, a molecule of Adenosine 3',5'-diphosphate is produced.

Role of PAPS Synthase (PAPSS) in PAPS Generation

The synthesis of PAPS, the precursor for Adenosine 3',5'-diphosphate formation, is catalyzed by a bifunctional enzyme known as PAPS synthase (PAPSS). reactome.orguniprot.org In metazoans, this single polypeptide contains two distinct catalytic domains: an ATP sulfurylase domain and an APS kinase domain. nih.govnih.gov In contrast, in many lower organisms such as bacteria, fungi, and plants, these two enzymatic activities are carried out by separate proteins. nih.govnih.gov The fusion of these two domains into a single enzyme in higher organisms highlights the efficiency of this pathway. nih.gov

The C-terminal ATP sulfurylase domain of PAPSS catalyzes the first committed step in the sulfate activation pathway. nih.gov This reaction involves the transfer of an adenylyl group from ATP to an inorganic sulfate ion, resulting in the formation of adenosine 5'-phosphosulfate (APS) and pyrophosphate (PPi). nih.govyoutube.com This reaction is energetically unfavorable and is driven forward by the subsequent hydrolysis of pyrophosphate. nih.gov

The ATP sulfurylase domain is subject to product inhibition by APS, which competes with both ATP and sulfate, thereby regulating the rate of APS synthesis. nih.govnih.gov

Following its synthesis, APS serves as the substrate for the N-terminal APS kinase domain of PAPSS. nih.govnih.gov This domain catalyzes the phosphorylation of the 3'-hydroxyl group of APS, using another molecule of ATP as the phosphate (B84403) donor, to produce 3'-phosphoadenosine 5'-phosphosulfate (PAPS) and ADP. youtube.comwikipedia.org The APS kinase activity is the rate-limiting step in PAPS biosynthesis. frontiersin.org

Interestingly, the APS kinase domain exhibits substrate inhibition by APS at high concentrations. nih.govacs.org The optimal concentration of APS for maximal APS kinase activity is approximately 15 μM. nih.govnih.gov

In humans and other higher organisms, two major isoforms of PAPS synthase exist, namely PAPSS1 and PAPSS2, which are encoded by different genes. endocrine-abstracts.orgnih.gov While both isoforms catalyze the same two-step synthesis of PAPS, they exhibit distinct tissue distribution and subcellular localization, suggesting they have non-redundant functions. nih.govoncotarget.com

PAPSS1 is predominantly found in the nucleus and is the major isoform expressed in tissues such as the brain and skin. oncotarget.complos.org In contrast, PAPSS2 is primarily located in the cytoplasm and is the most abundant isoform in the liver, cartilage, and adrenal glands. oncotarget.com Research indicates that PAPSS1 is ubiquitously expressed in human adult tissues, while PAPSS2 has a more restricted expression pattern. nih.gov The differential expression and localization of these isoforms allow for the specific regulation of sulfation in different cellular compartments and tissues. oncotarget.complos.org For instance, mutations in the PAPSS2 gene are associated with skeletal abnormalities, highlighting its critical role in cartilage development. frontiersin.orgnih.gov

Sulfate Incorporation Mechanisms

The entire process of sulfate activation and assimilation is initiated by the transport of inorganic sulfate into the cell. nih.gov As a hydrophilic anion, sulfate cannot passively diffuse across the cell membrane and requires specific transporter proteins. nih.govresearchgate.net Several families of sulfate transporters have been identified in mammals, each with distinct tissue distributions and regulatory mechanisms. nih.gov

Once inside the cell, the inorganic sulfate becomes available for the ATP sulfurylase domain of PAPSS, initiating the synthesis of APS and subsequently PAPS. researchgate.net The PAPS molecule then serves as the universal sulfate donor for a myriad of sulfotransferase enzymes, which incorporate the sulfate into a vast array of biological molecules. taylorandfrancis.com This process, known as sulfation or sulfonation, is crucial for a wide range of physiological functions. hmdb.ca

Table 1: Key Enzymes and Molecules in the Biosynthesis of Adenosine 3',5'-Diphosphate

| Compound/Enzyme | Abbreviation | Role |

|---|---|---|

| Adenosine 3',5'-diphosphate | PAP | Product of PAPS turnover in sulfotransferase reactions. hmdb.cacaymanchem.com |

| 3'-Phosphoadenosine 5'-phosphosulfate | PAPS | Universal sulfate donor in biological systems. taylorandfrancis.comnih.gov |

| PAPS Synthase | PAPSS | Bifunctional enzyme that synthesizes PAPS. reactome.orguniprot.org |

| ATP Sulfurylase | Catalyzes the formation of APS from ATP and sulfate. nih.govyoutube.com | |

| Adenosine 5'-phosphosulfate | APS | Intermediate in the synthesis of PAPS. uniprot.org |

| APS Kinase | Catalyzes the formation of PAPS from APS and ATP. youtube.comwikipedia.org | |

| Sulfotransferase | SULT | Transfers a sulfonate group from PAPS to an acceptor molecule. taylorandfrancis.comresearchgate.net |

Degradation and Turnover of Adenosine 3',5'-Diphosphate

The cellular concentration of Adenosine 3',5'-diphosphate is tightly regulated through several degradation and turnover pathways to prevent its accumulation and to recycle its components back into the nucleotide pool.

Hydrolysis to Adenosine 5'-Phosphate (AMP) and Orthophosphate

Adenosine 3',5'-diphosphate can be hydrolyzed to yield Adenosine 5'-phosphate (AMP) and an inorganic phosphate molecule. umaryland.edu This reaction effectively removes the phosphate group from the 3' position of the ribose sugar. While acid hydrolysis of related adenosine phosphates like ATP and ADP primarily occurs in the polyphosphate chain, the enzymatic hydrolysis of Adenosine 3',5'-diphosphate is a specific and regulated process. researchgate.netnih.gov

Enzymatic Conversion by (2')3',5'-Bisphosphate Nucleotidases/PAP Phosphatases

The principal pathway for the degradation of Adenosine 3',5'-diphosphate involves a specific class of enzymes known as 3'(2'),5'-bisphosphate nucleotidases, or PAP phosphatases (PAPs). hmdb.cawikipedia.org These enzymes catalyze the hydrolysis of the 3'-phosphate bond of Adenosine 3',5'-diphosphate, converting it into Adenosine 5'-phosphate (AMP) and inorganic phosphate. nih.govwikipedia.org This enzymatic action is crucial for maintaining cellular homeostasis, as the buildup of PAP can inhibit various cellular processes. hmdb.ca Notably, these PAP phosphatases are known to be sensitive to lithium, which can lead to the accumulation of PAP and subsequent toxic effects. nih.govhmdb.ca

| Enzyme Class | Reaction Catalyzed | Products | Significance |

|---|---|---|---|

| (2')3',5'-Bisphosphate Nucleotidases (PAP Phosphatases) | Hydrolysis of the 3'-phosphate group from Adenosine 3',5'-diphosphate | Adenosine 5'-phosphate (AMP), Inorganic Phosphate (Pi) | Primary route of PAP degradation, prevents cellular toxicity. hmdb.cawikipedia.org |

Interconversion with Other Adenosine Nucleotides

The degradation of Adenosine 3',5'-diphosphate to AMP is a critical link to the broader network of adenosine nucleotide interconversions. wikipedia.org Once produced, AMP can enter the pool of adenine (B156593) nucleotides and be subsequently phosphorylated to form Adenosine 5'-diphosphate (ADP) and Adenosine 5'-triphosphate (ATP) through the action of kinases. wikipedia.orgcolumbia.edu These reactions are fundamental to cellular energy transfer. wikipedia.org For instance, adenylate kinase catalyzes the reversible reaction between AMP and ATP to form two molecules of ADP. columbia.edureactome.org This integration allows the components of Adenosine 3',5'-diphosphate to be efficiently salvaged and reutilized for energy metabolism and nucleic acid synthesis.

Adenosine 3',5'-Diphosphate in Broader Metabolic Networks

Beyond its immediate degradation, Adenosine 3',5'-diphosphate is integrated into larger metabolic frameworks, primarily purine (B94841) and sulfur metabolism.

Integration within Purine Metabolism

Adenosine 3',5'-diphosphate is closely linked to purine metabolism through its degradation product, AMP. umaryland.eduresearchgate.net AMP is a central molecule in the de novo synthesis and salvage pathways of purines. wikipedia.org In the de novo pathway, Inosine monophosphate (IMP) is the precursor for both AMP and Guanosine (B1672433) monophosphate (GMP). columbia.edu The conversion of AMP back into the purine nucleotide pool demonstrates the salvage aspect of this metabolic network. Furthermore, the breakdown of adenine nucleotides, including AMP, ultimately leads to the formation of hypoxanthine, which is then oxidized to xanthine and finally to uric acid for excretion. wikipedia.org The regulation of enzymes involved in these pathways is crucial, as imbalances can lead to various metabolic disorders. wikipedia.org

Connections to Sulfur Metabolism in Diverse Organisms

The most significant role of Adenosine 3',5'-diphosphate is its integral connection to sulfur metabolism. It is the direct byproduct of sulfation reactions where 3'-phosphoadenosine-5'-phosphosulfate (PAPS) acts as the sulfate donor. nih.govhmdb.ca This process is ubiquitous from bacteria to humans and is essential for numerous biological functions, including the detoxification of xenobiotics, the inactivation of hormones, and the synthesis of sulfated macromolecules like heparan sulfate. nih.govhmdb.ca

In sulfate assimilation pathways found in plants and bacteria, PAPS is a key intermediate. nih.govnih.gov Sulfate is first activated to Adenosine 5'-phosphosulfate (APS) and then phosphorylated to PAPS. wikipedia.org Following the donation of its sulfate group, PAPS is converted to Adenosine 3',5'-diphosphate, which must then be recycled. wikipedia.org The regulation of enzymes like APS reductase, which controls the flow of inorganic sulfur, is critical for managing the production of sulfur-containing compounds. nih.gov

| Metabolic Network | Connection Point | Key Process | Organismal Scope |

|---|---|---|---|

| Purine Metabolism | Degradation to AMP | Salvage and interconversion of adenine nucleotides. wikipedia.orgwikipedia.org | Widespread |

| Sulfur Metabolism | Product of Sulfotransferases | Byproduct of sulfation reactions using PAPS. nih.govhmdb.ca | Widespread (Bacteria, Plants, Animals) |

Interplay with Coenzyme A Metabolism

Adenosine 3',5'-diphosphate, also known as 3'-phosphoadenosine 5'-phosphate (PAP), is a significant molecule at the crossroads of several metabolic pathways, including sulfur metabolism and the metabolism of Coenzyme A (CoA). umaryland.eduhmdb.ca Its roles are intrinsically linked to the synthesis and degradation of other vital cellular components.

The primary route for the formation of Adenosine 3',5'-diphosphate is as a byproduct of sulfotransferase reactions. wikipedia.orgcaymanchem.com These enzymes utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a universal sulfate donor for various biological sulfation reactions. hmdb.cawikipedia.org Following the transfer of the sulfate group to an acceptor molecule, PAPS is converted to Adenosine 3',5'-diphosphate. hmdb.cawikipedia.org

The metabolic fate of Adenosine 3',5'-diphosphate is critical, as its accumulation can be toxic to cells. hmdb.ca It is typically hydrolyzed by 3'(2'),5'-bisphosphate nucleotidase into adenosine 5'-phosphate (AMP), which can then be re-phosphorylated to form ATP. wikipedia.orgwikipedia.org

A direct link between Adenosine 3',5'-diphosphate and Coenzyme A metabolism is evident in the degradation pathways of CoA. The enzymatic breakdown of Coenzyme A can yield Adenosine 3',5'-diphosphate and 4'-phosphopantetheine. mdpi.com This positions PAP as a product of CoA catabolism.

Furthermore, a specific interplay occurs within peroxisomes, organelles crucial for various metabolic processes. A transporter protein located in the peroxisomal membrane, SLC25A17, facilitates the exchange of cofactors between the peroxisome and the cytosol. This transporter is responsible for importing Coenzyme A, FAD (flavin adenine dinucleotide), and NAD+ (nicotinamide adenine dinucleotide) into the peroxisome in exchange for Adenosine 3',5'-diphosphate (PAP), FMN (flavin mononucleotide), and AMP that are generated inside the organelle. nih.gov This transport mechanism highlights a direct and regulated relationship between the pools of CoA and PAP within the cell.

Research Findings on the Interplay between Adenosine 3',5'-diphosphate and Coenzyme A

| Molecule/Process | Role in the Interplay | Key Enzymes/Transporters | Cellular Location |

| Coenzyme A (CoA) | Precursor for Acyl-CoA; its degradation can produce Adenosine 3',5'-diphosphate. mdpi.comnih.gov Transported into peroxisomes in exchange for PAP. nih.gov | Nudix hydrolases, Ectonucleotide pyrophosphatases mdpi.comnih.gov | Cytosol, Mitochondria, Peroxisomes nih.gov |

| Adenosine 3',5'-diphosphate (PAP) | Product of CoA degradation. mdpi.com Exchanged for CoA across the peroxisomal membrane. nih.gov | 3'(2'),5'-bisphosphate nucleotidase (for degradation to AMP) wikipedia.org | Cytosol, Peroxisomes nih.govfoodb.ca |

| SLC25A17 Transporter | Facilitates the exchange of CoA, FAD, and NAD+ for PAP, FMN, and AMP across the peroxisomal membrane. nih.gov | SLC25A17 | Peroxisomal Membrane nih.gov |

| Sulfotransferases (SULTs) | Produce PAP as a byproduct of sulfation reactions using PAPS. caymanchem.com | Sulfotransferase family enzymes | Cytosol, Golgi apparatus nih.gov |

| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Universal sulfate donor; its metabolism is a primary source of cellular PAP. wikipedia.orgwikipedia.org | PAPS Synthases (PAPSS1, PAPSS2) wikipedia.org | Cytosol |

Enzymatic Roles and Molecular Interactions of Adenosine 3 ,5 Diphosphate

Regulatory Functions in Sulfotransferase Activity

Sulfotransferases (SULTs) are a diverse family of enzymes that play a critical role in the metabolism of a wide array of endogenous and xenobiotic compounds. They catalyze the transfer of a sulfonate group from the universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule. This process, known as sulfation or sulfonation, is essential for detoxification, hormone regulation, and molecular recognition. Adenosine (B11128) 3',5'-diphosphate, the byproduct of the sulfotransferase reaction, serves as a key regulator of SULT activity.

Product Inhibition of Sulfotransferases (SULTs) by Adenosine 3',5'-Diphosphate

Adenosine 3',5'-diphosphate (PAP) is a potent product inhibitor of sulfotransferase enzymes. Following the transfer of the sulfonate group from PAPS to a substrate, PAP is released. This accumulation of PAP can then bind to the active site of the SULT, preventing further substrate binding and catalysis.

Studies have shown that for both the M and P forms of phenol (B47542) sulfotransferase (PST), PAP is the most effective inhibitor among various adenosine derivatives. Its inhibitory effect is significantly stronger than other related molecules like 5'-adenosine phosphosulfate (APS), AMP, ATP, and 5'-ADP. This highlights the specific and potent nature of PAP as a feedback regulator of sulfation reactions. The inhibition constant (Ki) for PAP with M-PST has been reported to be as low as 0.07 μM, indicating a very high affinity of the enzyme for its product.

Kinetic and Mechanistic Studies of SULTs in the Presence of Adenosine 3',5'-Diphosphate

Kinetic studies have been instrumental in elucidating the mechanism of SULT inhibition by Adenosine 3',5'-diphosphate. The sulfotransferase reaction typically follows an ordered sequential mechanism where PAPS binds to the enzyme first, followed by the acceptor substrate. After the transfer of the sulfonate group, the sulfated product is released, followed by the release of PAP.

Structural Basis of Sulfotransferase-Adenosine 3',5'-Diphosphate Interactions

The structural basis for the tight binding of Adenosine 3',5'-diphosphate to sulfotransferases has been revealed through X-ray crystallography and molecular modeling studies. The crystal structure of human sulfotransferase SULT1A3 in complex with dopamine (B1211576) and PAP shows that the PAP molecule occupies the same binding site as the PAPS cofactor.

Key interactions that stabilize the SULT-PAP complex have been identified. For instance, in activating sulfotransferases, a conserved arginine residue (Arg39) plays a crucial role by simultaneously recognizing the 3'-phosphate and the 5'-phosphate of PAP, distinguishing it from other nucleotides. Additionally, several hydrogen bonds are formed between the enzyme and the adenine (B156593) base of PAP, further contributing to the specificity and high affinity of the interaction. These structural details provide a molecular understanding of how PAP effectively inhibits sulfotransferase activity.

Modulation of Sulfotransferase Substrate Selectivity

The binding of Adenosine 3',5'-diphosphate can also modulate the substrate selectivity of certain sulfotransferases. For example, studies on SULT1A1 have shown that the presence of PAP can influence the binding of acceptor substrates. The enzyme exists in different conformational states, and the binding of PAP can favor a particular conformation that alters its affinity for different substrates.

Influence on PAPS Synthase Activity

PAPS synthase (PAPSS) is a bifunctional enzyme responsible for the synthesis of the universal sulfonate donor, PAPS. It catalyzes two sequential reactions: the conversion of ATP and sulfate (B86663) to adenosine 5'-phosphosulfate (APS) by its ATP sulfurylase domain, and the subsequent phosphorylation of APS to PAPS by its APS kinase domain.

Adenosine 5'-Phosphosulfate (APS) as a Modulator of PAPSS

While not Adenosine 3',5'-diphosphate itself, the related molecule Adenosine 5'-phosphosulfate (APS) is a critical intermediate in the PAPS synthesis pathway and a key modulator of PAPS synthase activity. APS acts as a potent product inhibitor of the ATP sulfurylase domain, competing with both ATP and sulfate. This feedback inhibition is crucial for regulating the first step of PAPS synthesis.

Interestingly, at low concentrations (0.5 to 5 μM), APS can act as a specific stabilizer of the bifunctional PAPS synthase enzyme, likely by forming a dead-end complex with ADP. This stabilizing effect is particularly important for the less stable isoform, PAPSS2. Therefore, APS plays a multifaceted role in modulating PAPS synthase function, acting as a substrate, an inhibitor, and a stabilizer, thereby ensuring a controlled supply of the essential sulfonate donor, PAPS.

Allosteric Regulation of PAPSS by Adenosine 3',5'-Diphosphate and Related Nucleotides

3'-phosphoadenosine-5'-phosphosulfate (PAPS) is the universal sulfate donor for all sulfotransferase reactions. The synthesis of PAPS is a critical cellular process, and the enzymes responsible, PAPS synthases (PAPSS), are subject to regulation by various nucleotides to maintain appropriate levels of sulfated molecules.

Adenosine 3',5'-diphosphate (pAp) and its sulfated form, PAPS, can act as inhibitors of nucleoside diphosphate (B83284) (NDP) kinase. nih.gov This inhibition is significant as NDP kinase is responsible for synthesizing the nucleoside triphosphates required for cellular processes. nih.gov Structural studies have revealed that these 3'-phosphorylated nucleotides bind to the active site of NDP kinase in a distinct manner. The 3'-phosphate group of PAPS occupies a position near the catalytic histidine, mimicking the transition state of the gamma-phosphate during phosphate (B84403) transfer. nih.gov This competitive inhibition highlights a feedback mechanism where the product of sulfation pathways can regulate the availability of essential precursors.

The binding affinities of these nucleotides to NDP kinase have been quantified, demonstrating their potency as regulators.

Table 1: Binding Affinity of Nucleotides to NDP Kinase

| Nucleotide | Dissociation Constant (KD) | Inhibition Constant (KI) |

|---|---|---|

| PAPS | 10 µM | In agreement with binding data |

| ADP | 30 µM | Not specified |

Data sourced from studies on Dictyostelium NDP kinase. nih.gov

This table illustrates that PAPS has a threefold lower dissociation constant than ADP, indicating a tighter binding and more potent inhibition of the enzyme. nih.gov

Interactions with Nucleases and Phosphatases

The cellular concentration of adenosine 3',5'-diphosphate is tightly controlled, in part through its interactions with various nucleases and phosphatases. These enzymes either degrade pAp or are inhibited by it, playing a crucial role in RNA metabolism and cellular signaling.

Inhibition of Exoribonucleases (e.g., Xrn1, DXO) by Adenosine 3',5'-Diphosphate

Adenosine 3',5'-diphosphate is a known inhibitor of key 5'-3' exoribonucleases, including Xrn1 and the decapping exoribonuclease DXO. nih.govnih.gov These enzymes are critical for mRNA turnover and quality control. nih.govuni.lu The accumulation of pAp, which can occur under cellular stress conditions like lithium toxicity, leads to the inhibition of these ribonucleases, thereby affecting RNA processing and degradation. nih.govuni.lu

Biochemical assays have demonstrated that pAp effectively inhibits the nuclease activity of both DXO and Xrn1. nih.govnih.gov For instance, the 5'-3' exoribonuclease activity of DXO is progressively inhibited by increasing concentrations of pAp, with complete blockage of activity observed at higher concentrations. nih.gov The inhibitory effect of pAp on Xrn1 is comparable to its effect on DXO. nih.govnih.gov

Mechanisms of Nuclease Inhibition

Structural and biochemical studies have elucidated the mechanism by which adenosine 3',5'-diphosphate inhibits nucleases. Crystal structures of the DXO-pAp-Mg²⁺ complex reveal that pAp acts as a competitive inhibitor. nih.gov It achieves this by occupying the enzyme's active site. nih.gov

The position of the bound pAp molecule closely overlaps with the position of the first nucleotide of the product RNA in the active site, in proximity to two magnesium ions that are essential for catalysis. nih.govnih.gov By binding to the active site, pAp directly competes with the RNA substrate, preventing the nuclease from carrying out its function. nih.gov This mechanism of competitive inhibition is a key feature of how pAp regulates the activity of enzymes like DXO and Xrn1. nih.gov

Role of PAP Phosphatase Activity in Preventing Adenosine 3',5'-Diphosphate Accumulation

To prevent the toxic accumulation of adenosine 3',5'-diphosphate and maintain cellular homeostasis, cells employ specific phosphatases to degrade it. The hydrolysis of pAp to adenosine monophosphate (AMP) and inorganic phosphate is a critical step. nih.gov This reaction is essential not only to remove an inhibitory molecule but also to drive the energetically unfavorable synthesis of PAPS forward by removing one of its byproducts. nih.gov

In yeast, the enzyme Hal2 is responsible for this phosphatase activity. Inhibition of Hal2 by substances like lithium can lead to the buildup of pAp, resulting in toxic effects due to the widespread inhibition of RNA processing enzymes. nih.govuni.lu In plants, the enzyme SAL1, located in chloroplasts and mitochondria, performs this crucial function, regulating cellular pAp levels in response to environmental stresses like drought and high light. nih.gov The efficient hydrolysis of pAp by these phosphatases is therefore mandatory for normal development and appropriate stress responses. nih.gov

Adenosine 3',5'-Diphosphate as an Enzyme Cofactor or Modulator

Beyond its role as an inhibitor, adenosine 3',5'-diphosphate also functions as an essential cofactor or modulator for specific proteins, highlighting its diverse roles in cellular regulation.

Effects on Pregnenolone-Binding Protein Activity

Adenosine 3',5'-diphosphate has been identified as the small, heat-stable factor required for the activity of the adrenocortical pregnenolone-binding protein (PBP). nih.gov This protein is involved in the binding of pregnenolone (B344588), a precursor to all steroid hormones.

Research has shown that authentic 3',5'-ADP can fully substitute for the naturally prepared factor from the guinea pig adrenal gland. nih.gov It potentiates the binding of pregnenolone to partially purified PBP and can restore binding activity to PBP that has been inactivated by alkaline phosphatase treatment. nih.gov This effect is dose-dependent and specific, as other ADP isomers are ineffective. nih.gov The binding activity for both pregnenolone and 17 beta-estradiol is dependent on the presence of this cofactor. nih.gov

Interestingly, while 3',5'-ADP is essential for the binding activity of native PBP, its sulfated form, PAPS, is inhibitory. nih.gov The exact mechanism, whether allosteric or a direct contribution to the steroid-binding site structure, is not yet fully elucidated. nih.gov

Table 2: Effect of Nucleotides on Pregnenolone-Binding Protein (PBP) Activity

| Compound | Effect on Native PBP Activity | Effect on Phosphatase-Inactivated PBP |

|---|---|---|

| Adenosine 3',5'-diphosphate (pAp) | Potentiates ligand binding | Restores binding capacity |

| 3'-phosphoadenosine 5'-phosphosulfate (PAPS) | Inhibitory | Some potential to restore binding |

| Other ADP Isomers | Ineffective | Ineffective |

Data derived from studies on guinea pig adrenocortical PBP. nih.gov

Specificity of Adenosine 3',5'-Diphosphate in Enzyme Modulation Compared to Isomers

The specificity of ligand-enzyme interactions is a fundamental principle of biochemical regulation. Adenosine 3',5'-diphosphate (A3'5'P), also known as 3'-phosphoadenosine 5'-phosphate (PAP), exemplifies this principle, particularly when its modulatory effects are contrasted with its structural isomers, most notably adenosine 2',5'-diphosphate (A2'5'P) and adenosine 5'-diphosphate (ADP). The precise arrangement of phosphate groups on the ribose moiety of A3'5'P is critical for its recognition by and modulation of specific enzymes, leading to distinct regulatory outcomes that are not observed with its isomers.

A3'5'P is a known product and inhibitor of sulfotransferase enzymes, which are crucial for a variety of biological processes. wikipedia.orgsigmaaldrich.com These enzymes catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. hmdb.ca The resulting product, A3'5'P, can then act as a feedback inhibitor, regulating the sulfation pathway. wikipedia.orgsigmaaldrich.com This product inhibition is a key mechanism for controlling the levels of sulfated molecules in the cell.

The inhibitory effect of A3'5'P is highly specific. For instance, studies on hydroxysteroid sulfotransferases like SULT1A1 and SULT2A1 have utilized A3'5'P to investigate their kinetics and mechanisms, highlighting its role as a product inhibitor. sigmaaldrich.com The specificity arises from the unique three-dimensional structure of A3'5'P, which allows it to fit precisely into the active or allosteric sites of these enzymes.

In contrast to A3'5'P, its isomer adenosine 5'-diphosphate (ADP), where the two phosphate groups are linked together at the 5' position, plays different roles in cellular metabolism, primarily in energy transfer. wikipedia.orgwikipedia.org While both are adenosine diphosphates, the different positioning of the phosphate groups leads to their interaction with entirely different sets of enzymes. For example, ADP is a key substrate for ATPases and a regulator of enzymes involved in cellular respiration, functions not shared by A3'5'P. wikipedia.org

Furthermore, research on the decapping exoribonuclease DXO, an enzyme involved in mRNA quality control, has revealed that A3'5'P acts as a competitive inhibitor by occupying the active site. nih.gov Structural and biochemical studies have shown that A3'5'P can inhibit the nuclease activity of both DXO and another 5'-3' exoribonuclease, Xrn1. nih.govnih.gov The crystal structure of the DXO-A3'5'P-Mg2+ complex demonstrates that A3'5'P's position mimics that of the first nucleotide of the RNA product, thereby blocking the enzyme's activity. nih.govnih.gov This inhibitory action is specific, and while a direct comparison of inhibitory potency with isomers on DXO is complex, the established mechanism highlights the importance of the 3' and 5' phosphate groups for binding to the active site. nih.gov

The accumulation of A3'5'P can be toxic to cells, underscoring the importance of its regulation. hmdb.ca Enzymes such as 3'(2'),5'-bisphosphate nucleotidase hydrolyze A3'5'P to adenosine monophosphate (AMP), which can then be re-phosphorylated to ATP. wikipedia.org This process is vital for maintaining cellular homeostasis.

The following interactive data table summarizes the specificity of A3'5'P in enzyme modulation compared to its isomers based on research findings.

| Enzyme | Ligand | Role/Effect | Specificity Compared to Isomers |

| Sulfotransferases (e.g., SULT1A1, SULT2A1) | Adenosine 3',5'-diphosphate (A3'5'P) | Product Inhibitor sigmaaldrich.com | The specific arrangement of phosphate groups in A3'5'P is crucial for its inhibitory activity, a role not performed by adenosine 5'-diphosphate (ADP). wikipedia.orgwikipedia.org |

| Decapping Exoribonuclease (DXO) | Adenosine 3',5'-diphosphate (A3'5'P) | Competitive Inhibitor nih.gov | A3'5'P occupies the active site, mimicking the RNA substrate, an action dependent on its specific phosphorylation pattern. nih.govnih.gov |

| 5'-3' Exoribonuclease (Xrn1) | Adenosine 3',5'-diphosphate (A3'5'P) | Inhibitor nih.gov | The inhibitory effect is specific to the structure of A3'5'P. nih.gov |

| Ribonucleotide Reductase | Adenosine 5'-diphosphate (ADP) | Substrate | This enzyme utilizes ADP, not A3'5'P, highlighting the distinct metabolic roles of the isomers. nih.gov |

This specificity in enzyme modulation underscores the sophisticated regulatory networks within the cell, where subtle structural differences in molecules like adenosine diphosphate isomers can lead to vastly different biological functions.

Cellular Regulation and Physiological Impact of Adenosine 3 ,5 Diphosphate Levels

Cellular Signaling Pathways Involving Adenosine (B11128) 3',5'-Diphosphate

PAP acts as a crucial signaling molecule, integrating information from metabolic pathways with broader cellular response networks. Its ability to modulate the activity of key enzymes and interact with hormonal pathways underscores its importance in cellular communication.

In plants, Adenosine 3',5'-diphosphate (PAP) is a key player in the signaling cascade of abscisic acid (ABA), a central hormone in regulating stress responses. nih.govnih.gov The levels of PAP are controlled by the enzyme FIERY1 (FRY1), an inositol (B14025) polyphosphate 1-phosphatase that degrades PAP. nih.govnih.gov In mutants lacking functional FIERY1, PAP accumulates, leading to a super-induction of ABA- and stress-responsive genes. nih.gov

This interaction is particularly evident in the regulation of stomatal closure, a critical process for water conservation during drought. nih.gov Research shows that PAP accumulation, either through genetic manipulation or external application, can induce stomatal closure. nih.gov This effect is synergistic with ABA, meaning that the presence of both molecules enhances the response. nih.gov The SAL1-PAP retrograde signaling pathway, originating from the chloroplasts, intersects with the ABA signaling network to regulate stomatal closure in response to osmotic stress. researchgate.net PAP signaling can even bypass certain components of the conventional ABA pathway to restore ABA sensitivity and induce dormancy in seeds. researchgate.net This indicates that PAP acts as a signal that integrates stress cues from chloroplasts with the ABA-mediated physiological responses at the whole-plant level. nih.gov

Table 1: Key Proteins in PAP and ABA Signaling

| Protein/Enzyme | Function | Role in Signaling | Source(s) |

| FIERY1 (FRY1) / SAL1 | Inositol polyphosphate 1-phosphatase; degrades PAP. | Negative regulator of ABA and stress signaling. Its inactivation leads to PAP accumulation. | nih.gov, nih.gov |

| Exoribonucleases (XRNs) | Degrade RNA. | Inhibited by PAP, leading to altered gene expression. | nih.gov, sigmaaldrich.com |

| Abscisic Acid (ABA) Receptors (PYR/PYL) | Bind ABA to initiate the signaling cascade. | PAP signaling can interact with or bypass certain ABA receptors to elicit a response. | researchgate.net |

| RESPIRATORY BURST OXIDASE HOMOLOG (RBOH) proteins | Produce reactive oxygen species (ROS). | PAP signaling activates RBOHD to produce apoplastic ROS, contributing to stomatal closure. | nih.gov |

Adenosine 3',5'-diphosphate exhibits many characteristics of a secondary messenger, particularly within the context of ABA signaling. sigmaaldrich.comnih.govsigmaaldrich.com A secondary messenger is a molecule that relays signals received at the cell surface to target molecules within the cell. PAP fits this description as its accumulation is triggered by specific stresses, and it, in turn, modulates downstream cellular activities. nih.govnih.gov

During drought and high light stress, redox changes within the chloroplasts inhibit the SAL1 phosphatase, causing PAP to accumulate. nih.govnih.gov This accumulated PAP can then move from the chloroplast to the nucleus, where it inhibits the activity of exoribonucleases (XRNs). nih.govnih.gov This inhibition alters RNA stability and up-regulates stress-responsive genes, demonstrating a clear signal transduction from an organelle to the nucleus. nih.gov Furthermore, exogenous application of PAP can induce physiological responses like stomatal closure, and it interacts with other key signaling molecules such as reactive oxygen species (ROS) and calcium ions (Ca²⁺). nih.gov These attributes strongly support the role of PAP as a secondary messenger that allows chloroplasts to communicate with the rest of the cell and fine-tune physiological responses to environmental challenges. nih.gov

Adenosine 3',5'-Diphosphate in Stress Responses

The role of PAP as a signaling molecule is most pronounced in the context of cellular stress. Across different life forms, from bacteria to plants, the regulation of PAP levels is integral to surviving adverse conditions.

In the bacterial realm, PAP phosphatase activity is crucial for withstanding oxidative stress. nih.gov In the human oral pathogen Streptococcus mutans, which lacks the common antioxidant enzyme catalase, a protein (SMU.1297) with PAP phosphatase activity is essential for tolerance to superoxide (B77818) stress. nih.gov Mutants lacking this gene are highly sensitive to the superoxide-generating agent methyl viologen. nih.gov Biochemical analysis confirmed that the protein's function is to degrade PAP. nih.gov This suggests that the accumulation of PAP is toxic during superoxide stress and its removal is a key protective mechanism in these bacteria. nih.gov

In plants, the role of PAP in oxidative stress is more complex. While it helps foliar tissues quench reactive oxygen species (ROS), in guard cells, PAP actually induces the accumulation of ROS in both chloroplasts and the apoplast (the space outside the cell membrane). nih.gov This production of ROS is necessary for both ABA-mediated and PAP-mediated stomatal closure. nih.gov This dual function highlights how PAP can orchestrate different outcomes depending on the specific cell type and context, acting as a sophisticated regulator of ROS signaling networks during stress. nih.gov

The circadian system, or internal molecular clock, allows organisms to anticipate and adapt to daily environmental changes. nih.gov Recent research has revealed a link between PAP signaling and the regulation of the circadian clock in plants. nih.gov The accumulation of PAP, triggered by abiotic stresses like osmotic stress, leads to a lengthening of the circadian period. nih.govnih.gov

This effect is mediated through the same SAL1-PAP-XRN pathway involved in stress signaling. nih.govoup.com When the SAL1 phosphatase is inactivated by stress, the resulting increase in PAP levels inhibits XRN exoribonucleases. nih.govnih.gov This post-transcriptional regulation delays the circadian system. nih.gov Exogenous application of PAP is also sufficient to extend the circadian period. nih.gov This demonstrates a direct mechanism linking the metabolic state of the cell (specifically, the consequences of redox stress) to the core timekeeping machinery, allowing plants to adjust their internal rhythms in response to environmental adversity. nih.govnih.gov In mammals, the related molecule adenosine is also known to influence circadian rhythms by integrating signals from light and sleep. researchgate.netnih.govsleepfoundation.org

Table 2: Research Findings on PAP and Circadian Rhythms in Arabidopsis

| Condition | Observation | Implication | Source(s) |

| Osmotic Stress | Induces PAP accumulation and lengthens the circadian period. | Links environmental stress to the regulation of the molecular clock. | nih.gov, nih.gov |

| Genetic Mutation (loss of SAL1 or XRNs) | Constitutively high PAP levels; results in a delayed circadian system. | Confirms the SAL1-PAP-XRN pathway as a key regulator of circadian timing. | nih.gov, oup.com |

| Exogenous PAP Application | Sufficient to extend the circadian period. | Demonstrates PAP is a direct signaling molecule capable of modulating the clock. | nih.gov |

The stringent response is a universal stress adaptation mechanism in bacteria, triggered by conditions like nutrient starvation. wikipedia.orglibretexts.org This response is mediated by the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), which globally reprogram cellular processes away from growth and towards survival. wikipedia.orgnih.govresearchgate.net

While Adenosine 3',5'-diphosphate is not a direct mediator, the related compound adenosine has been shown to influence this critical survival pathway. nih.gov Studies in E. coli have demonstrated that exogenous adenosine can interfere with the stringent response. nih.gov Specifically, the presence of adenosine leads to a suppression of (p)ppGpp synthesis. nih.gov This interference with the stringent response is linked to alterations in nucleotide metabolism and a dysregulation of amino acid biosynthesis. nih.gov By dampening the production of the key alarmones, adenosine can alter how bacteria cope with nutritional stress, highlighting a link between purine (B94841) metabolism and this fundamental bacterial stress response. nih.gov

Maintenance of Cellular Homeostasis

Adenosine 3',5'-diphosphate, also known as 3'-phosphoadenosine 5'-phosphate (PAP), is a critical intermediate molecule found in virtually all forms of life. sigmaaldrich.com It is primarily generated as a byproduct of sulfotransferase (SULT) reactions, where a sulfo group is transferred from the universal sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. wikipedia.orghmdb.ca The proper management of intracellular PAP levels is crucial for maintaining cellular health and function.

Significance of Adenosine 3',5'-Diphosphate Dephosphorylation for Cellular Viability

The dephosphorylation of Adenosine 3',5'-diphosphate is a fundamentally important process for the viability of living cells. hmdb.ca This reaction is catalyzed by specific phosphatases, such as 3'(2'),5'-bisphosphate nucleotidases, which hydrolyze PAP into adenosine monophosphate (AMP) and an inorganic phosphate (B84403). wikipedia.org This conversion is vital because AMP can be readily recycled back into the cellular energy pool, for instance, by being converted into adenosine triphosphate (ATP). wikipedia.org

The efficient removal of PAP through dephosphorylation prevents its accumulation, which is toxic to multiple cellular systems. hmdb.ca Therefore, the enzymes responsible for PAP dephosphorylation play an essential housekeeping role, ensuring that the flux through sulfation pathways does not lead to the buildup of a harmful byproduct. This enzymatic control is a key aspect of metabolic regulation, highlighting the importance of not just the synthesis of key molecules but also the efficient disposal or recycling of byproducts to maintain cellular homeostasis.

Consequences of Adenosine 3',5'-Diphosphate Accumulation

The accumulation of intracellular Adenosine 3',5'-diphosphate is detrimental to the cell. hmdb.ca High concentrations of PAP are toxic, disrupting normal cellular processes. hmdb.ca This toxicity underscores the importance of the PAP phosphatases that regulate its levels. While the precise mechanisms of PAP toxicity are complex, it is understood to inhibit various enzymatic processes. For example, PAP is a known product inhibitor for sulfotransferases, the very enzymes that produce it. sigmaaldrich.com This feedback inhibition can disrupt the essential biological processes that rely on sulfation, such as detoxification, cell signaling, and the modification of macromolecules. hmdb.ca The failure to clear PAP can therefore lead to a cascade of metabolic imbalances, ultimately compromising cellular viability.

Comparative Biological Roles across Organisms

Adenosine 3',5'-diphosphate plays a conserved role as a byproduct of the sulfation pathway across different kingdoms of life, from bacteria to plants and fungi. hmdb.ca However, the specific context and importance of this pathway can vary.

Function in Bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli)

In bacteria like Pseudomonas aeruginosa and Escherichia coli, Adenosine 3',5'-diphosphate is an integral part of sulfur metabolism. umaryland.edu Sulfotransferase reactions, which are widespread in the bacterial kingdom, utilize PAPS as a sulfate donor and release PAP as a byproduct. hmdb.ca In P. aeruginosa, PAP is involved in sulfur metabolism and can be enzymatically converted to AMP, which then enters the broader nucleotide pool. umaryland.edu In E. coli, as in other bacteria, the sulfation pathway is crucial for various cellular functions. The generation and subsequent hydrolysis of PAP are key steps in maintaining the flow of sulfur for the synthesis of essential compounds like cysteine and methionine.

| Organism | Key Pathway Involving Adenosine 3',5'-diphosphate | Significance |

| Pseudomonas aeruginosa | Sulfur Metabolism | PAP is produced as a byproduct of sulfotransferase reactions and is subsequently metabolized to AMP. umaryland.edu |

| Escherichia coli | Sulfur Metabolism | PAP is a byproduct of the conserved sulfation pathway essential for synthesizing sulfur-containing amino acids. hmdb.ca |

Function in Yeast (Saccharomyces cerevisiae)

In the yeast Saccharomyces cerevisiae, Adenosine 3',5'-diphosphate is a product of the sulfate assimilation pathway. nih.gov Specifically, the enzyme PAPS reductase catalyzes the reduction of 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to produce sulfite (B76179) and PAP. nih.gov The sulfite is then further reduced to sulfide, which is incorporated into amino acids. The PAP generated is then hydrolyzed to AMP. The structure of the yeast PAPS reductase reveals a specific binding pocket for the 3'-phosphate group of its substrate, highlighting the specificity of this metabolic pathway. nih.gov As this sulfate reduction pathway is absent in metazoans, the enzymes involved, including PAPS reductase, are considered potential targets for antifungal drug development. nih.gov

Function in Plants (Arabidopsis thaliana)

In the model plant Arabidopsis thaliana, the pathway involving Adenosine 3',5'-diphosphate is essential for viability and reproduction. documentsdelivered.com The enzyme adenosine-5'-phosphosulfate (B1198388) kinase (APK) produces PAPS, which is then used by sulfotransferases to create a wide array of sulfated secondary metabolites, releasing PAP as a byproduct. documentsdelivered.com These metabolites are crucial for plant development and defense. Research on Arabidopsis mutants has demonstrated the critical nature of this pathway; disrupting multiple genes for APK can be lethal, particularly to pollen, indicating that the production of PAPS and the management of its metabolic byproduct, PAP, are indispensable for the plant life cycle. documentsdelivered.com

| Organism | Key Pathway Involving Adenosine 3',5'-diphosphate | Significance |

| Saccharomyces cerevisiae | Sulfate Assimilation | PAP is a product of PAPS reductase, an essential step in converting sulfate to sulfite for amino acid synthesis. nih.gov |

| Arabidopsis thaliana | Sulfate Assimilation & Secondary Metabolism | The pathway producing PAPS (and subsequently PAP as a byproduct) is vital for creating sulfated compounds and is essential for plant viability and reproduction. documentsdelivered.com |

Function in Mammalian Systems

Adenosine 3',5'-diphosphate, also known as 3'-phosphoadenosine 5'-phosphate (PAP), is an adenine (B156593) nucleotide that plays a significant role in various cellular processes within mammalian systems. caymanchem.comhmdb.ca It is structurally distinct from the more commonly known adenosine diphosphate (B83284) (ADP), featuring phosphate groups at both the 3' and 5' positions of the ribose sugar. hmdb.ca Its functions are intrinsically linked to its production and degradation, primarily as a byproduct of the sulfation pathway, and it exerts its influence by modulating the activity of specific enzymes and interacting with cellular receptors.

Metabolic Regulation and Enzymatic Inhibition

In mammals, the primary source of Adenosine 3',5'-diphosphate is the sulfation pathway. Sulfotransferase (SULT) enzymes utilize 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as a universal sulfate donor to attach sulfate groups to a wide array of substrates. hmdb.cawikipedia.org Following the transfer of the sulfate group, PAPS is converted to Adenosine 3',5'-diphosphate (PAP). hmdb.ca

The intracellular concentration of PAP is tightly regulated, as its accumulation can be toxic to cellular systems. hmdb.ca This regulation is carried out by phosphatases that convert PAP into adenosine 5'-phosphate (AMP). hmdb.ca The sensitivity of these phosphatases to lithium has led to research into PAP phosphatase as a potential target for lithium therapy. hmdb.ca

A key function of Adenosine 3',5'-diphosphate in mammalian cells is its role as a competitive inhibitor of specific enzymes. Research has demonstrated that it effectively inhibits certain exoribonucleases, which are enzymes responsible for degrading RNA.

Inhibition of DXO: Structural and biochemical studies have revealed that Adenosine 3',5'-diphosphate inhibits the decapping exoribonuclease DXO. nih.gov It achieves this by occupying the enzyme's active site, acting as a competitive inhibitor and preventing the degradation of its target RNA molecules. nih.gov A crystal structure of the DXO-pAp-Mg²⁺ complex showed that the position of the bound PAP molecule overlaps with the first nucleotide of the product RNA. nih.gov

Inhibition of Xrn1: It is also a known inhibitor of the 5'-3' exoribonuclease Xrn1, with a comparable level of inhibition to that observed with DXO. nih.gov

This inhibitory action highlights its role in post-transcriptional gene regulation by modulating RNA turnover.

Interactive Data Table: Enzymatic Inhibition by Adenosine 3',5'-Diphosphate

| Enzyme Target | Type of Inhibition | Mechanism of Action | Reference |

| Decapping Exoribonuclease (DXO) | Competitive | Occupies the active site, mimicking the RNA product. | nih.gov |

| 5'-3' Exoribonuclease (Xrn1) | Competitive | Binds to the active site, preventing substrate binding. | nih.gov |

| Sulfotransferases (e.g., SULT1A1, SULT2A1) | Product Inhibition | Acts as a product inhibitor in studies of enzyme kinetics. | sigmaaldrich.com |

Interaction with Purinergic Receptors

Beyond its role in enzyme regulation, Adenosine 3',5'-diphosphate interacts with purinergic P2Y receptors, which are a class of G protein-coupled receptors involved in numerous physiological processes, including platelet aggregation and neurotransmission. nih.govnih.gov However, its effects are complex and can be characterized as both agonistic and antagonistic depending on the receptor subtype and tissue context.

In a study on rat brain capillary endothelial cells, Adenosine 3',5'-diphosphate was identified as a weak agonist at a P2Y-type receptor that inhibits adenylyl cyclase. nih.gov This suggests a potential role in modulating cerebrovascular function. nih.gov

Conversely, other research has investigated its potential as a selective antagonist for the P2Y1 receptor. nih.gov In guinea-pig taenia coli, it caused relaxation, an agonist effect. nih.gov However, in rat aorta, it was found to attenuate the relaxation caused by the P2Y receptor agonist ADPβS, suggesting an antagonistic action. nih.gov Despite these findings, its utility as a selective antagonist is considered limited due to a lack of subtype selectivity and effects on non-P2 receptors. nih.gov

Interactive Data Table: Research Findings on P2Y Receptor Interaction

| System/Tissue | Receptor Target | Observed Effect | Finding | Reference |

| Rat Brain Capillary Endothelial Cells | P2Y-type receptor (adenylyl cyclase-inhibitory) | Weak Agonist | Acts as a weak agonist, distinguishing it from competitive P2Y1 antagonists. | nih.gov |

| Rat Aorta | P2Y Receptor | Antagonist | Attenuated the relaxation mediated by the P2Y receptor agonist ADPβS. | nih.gov |

| Guinea-pig Taenia Coli | Non-P2Y Receptor | Agonist | Caused prominent relaxation (EC50 3.3 µM). | nih.gov |

| Rat Vas Deferens | P2X Receptor | Antagonist | Attenuated the contraction elicited by the P2X agonist α,β-MeATP. | nih.gov |

Academic Research Methodologies for Adenosine 3 ,5 Diphosphate Analysis

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone for the analysis of nucleotides, providing powerful separation of structurally similar molecules. For Adenosine (B11128) 3',5'-diphosphate, several high-performance liquid and planar chromatography methods have been developed and optimized.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used and robust method for quantifying adenosine phosphates. helixchrom.com This technique separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For PAP and related nucleotides, reversed-phase columns, particularly C18 columns, are frequently utilized. nih.govnih.gov

The separation is typically achieved using an isocratic or gradient elution with an aqueous buffer, such as potassium hydrogen phosphate (B84403), mixed with an organic modifier like methanol. nih.govnih.gov The purine (B94841) ring structure in Adenosine 3',5'-diphosphate allows for strong UV absorbance, with detection commonly set at or near 254 nm. nih.govmerckmillipore.com A sensitive HPLC-UV method was developed for the determination of PAP in HepG2 cells to study the kinetics of sulfotransferase enzymes. nih.gov This method demonstrated excellent linearity and precision, with a total run time of less than 10 minutes, making it efficient for enzyme kinetic studies. nih.gov

Table 1: HPLC-UV Parameters for Adenosine Phosphate Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | ZORBAX Extend-C18 (4.6 x 250 mm, 5 µm) | nih.gov |

| Mobile Phase | Methanol and water containing 75 mM KH₂PO₄, 100 mM NH₄Cl, and 1 mM 1-octylamine (pH 4.55) | nih.gov |

| Flow Rate | 1.0 ml/min | nih.gov |

| Detection | UV absorbance at 254 nm | nih.gov |

| Linearity Range | 0.1–20 µM for PAP | nih.gov |

| Application | Determination of kinetic parameters (Km, Vm) of SULT enzymes in HepG2 cells. nih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode particularly suited for the separation of highly polar and hydrophilic compounds like nucleotides. nih.govnih.gov In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile. nih.gov This setup allows for the retention of polar analytes that would elute too quickly in traditional reversed-phase chromatography. sielc.com

When coupled with Mass Spectrometry (MS), HILIC provides exceptional sensitivity and specificity, allowing for precise quantification even in complex biological samples. mdpi.com A HILIC-MS/MS method was successfully developed and validated for the quantification of adenosine 5'-diphosphate (ADP), a structural isomer of PAP, demonstrating the power of this technique for nucleotide analysis. nih.gov The elution order in HILIC is generally governed by the hydrophilicity of the analytes, with nucleotide diphosphates being well-retained and separated from other metabolites. nih.gov This makes HILIC-MS a powerful tool for metabolomics and for tracking the activity of enzymes involved in nucleotide metabolism. nih.govmdpi.com

Two-dimensional High-Performance Thin-Layer Chromatography (2D-HPTLC) is a planar chromatographic technique that offers enhanced resolution for complex mixtures. nih.govmdpi.com This method involves spotting a sample, such as an extract containing Adenosine 3',5'-diphosphate, onto a stationary phase plate (e.g., cellulose (B213188) or silica). sigmaaldrich.comnih.gov The separation occurs in two orthogonal directions using two different mobile phase systems. This approach significantly increases the separation capacity compared to one-dimensional TLC. mdpi.com

2D-TLC on cellulose plates has been successfully used to separate and quantify adenosine derivatives, including those resulting from the enzymatic digestion of poly(ADP-ribose). nih.govcapes.gov.br Adenosine 3',5'-diphosphate disodium (B8443419) salt itself has been used as a standard to spot on HPTLC plates for such analyses. sigmaaldrich.com This technique is valuable for qualitative fingerprinting and for the separation of closely related compounds in biological samples.

Structural Biology Approaches

Structural biology provides critical insights into the three-dimensional arrangement of atoms in biological macromolecules, such as proteins and nucleic acids. These approaches are instrumental in elucidating the precise mechanisms by which enzymes recognize and interact with their ligands, including Adenosine 3',5'-diphosphate (also known as pAp or A3',5''P). By visualizing these interactions at an atomic level, researchers can understand the basis of enzyme catalysis, inhibition, and regulation.

X-ray Crystallography of Adenosine 3',5'-Diphosphate Complexes with Enzymes

X-ray crystallography is a powerful technique used to determine the detailed three-dimensional structure of molecules, including enzyme-ligand complexes. biologiachile.clnumberanalytics.com The process involves crystallizing the target molecule and then bombarding the crystal with X-rays. The resulting diffraction pattern is analyzed to build a model of the molecule's atomic structure. numberanalytics.com

A key example of this approach is the study of the decapping exoribonuclease DXO, an enzyme involved in pre-mRNA quality control. nih.gov Researchers successfully determined the crystal structure of DXO in a complex with Adenosine 3',5'-diphosphate and a magnesium ion (DXO-pAp-Mg²⁺) to a resolution of 1.8 Å. nih.gov

The crystallographic data revealed that Adenosine 3',5'-diphosphate binds directly within the enzyme's active site. nih.gov Its position was found to be almost perfectly superimposed with the location of the first nucleotide of the product RNA, as observed in a previously solved structure of a DXO-RNA product complex. nih.gov This finding provides a clear structural basis for the inhibitory action of Adenosine 3',5'-diphosphate, demonstrating that it functions as a competitive inhibitor by physically occupying the active site and preventing the substrate from binding. nih.gov The presence of two magnesium ions in the active site is also crucial for this interaction. nih.gov

Table 1: X-ray Crystallography Data for DXO-pAp Complex

| Enzyme | Ligand | Resolution | Key Findings |

| Decapping exoribonuclease DXO | Adenosine 3',5'-diphosphate (pAp) | 1.8 Å | pAp binds in the active site, mimicking the position of the first nucleotide of the RNA product. nih.gov |

| The structure supports a competitive inhibition mechanism. nih.gov | |||

| The interaction is mediated by the presence of two Mg²⁺ ions. nih.gov |

Computational Modeling and Molecular Dynamics Simulations of Interactions

Computational modeling and molecular dynamics (MD) simulations are indispensable tools for studying the dynamic nature of enzyme-ligand interactions. These methods complement experimental techniques like X-ray crystallography by providing insights into the movement of molecules over time and by calculating the energetic favorability of their interactions.

MD simulations have been employed to investigate how Adenosine 3',5'-diphosphate and its analogs interact with various enzymes. For instance, in studies of potential enzyme inhibitors, molecular docking is first used to predict the most likely binding pose of a ligand in an enzyme's active site. nih.gov These initial poses are then subjected to MD simulations, which model the physical movements of the atoms in the complex within a simulated physiological environment. nih.gov The stability of the complex, the number and type of hydrogen bonds, and the root-mean-square deviation (RMSD) of the ligand's position are analyzed to determine if the ligand remains securely bound. nih.gov

Table 2: Applications of Computational Modeling for Adenosine 3',5'-Diphosphate Interactions

| Methodology | Enzyme Target (or related) | Key Insights Gained |

| Molecular Dynamics (MD) Simulations | Dissimilatory adenosine-5'-phosphosulfate (B1198388) reductase (APSrAB) | Confirmed the stability of potential inhibitors in the enzyme's active site. nih.gov |

| Molecular Docking & MD Simulations | Decapping exoribonuclease DXO | Provided a model for the inhibitory mechanism of pAp by showing its occupation of the active site. nih.gov |

| 3D-QSAR & MD Simulations | CD73 | Evaluated the stability of inhibitor-enzyme complexes and identified key interacting residues. scispace.com |

Kinetic Analysis of Enzyme-Adenosine 3',5'-Diphosphate Interactions

Kinetic analysis is essential for quantifying the efficiency and mechanism of enzyme-catalyzed reactions and inhibitions. It involves measuring reaction rates under varying conditions to determine key parameters such as the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the inhibition constant (Ki).

In a broader context, kinetic analyses of related nucleotides like Adenosine 5'-diphosphate (ADP) with other enzymes illustrate the types of insights that can be gained. For example, studies on pig liver pyruvate (B1213749) kinase showed that while phosphorylation of the enzyme increased its half-saturation constant (K0.5) for the substrate phosphoenolpyruvate, the apparent Km for the second substrate, ADP, remained unchanged at 0.3 mM. nih.gov Similarly, kinetic studies on mitochondrial ATPase revealed that low concentrations of ADP could lead to a complete loss of ATPase activity, demonstrating a potent inhibitory interaction. nih.gov

Table 3: Kinetic Parameters of Enzyme Interactions with Adenosine Diphosphates

| Enzyme | Ligand | Kinetic Effect | Parameter & Value |

| Decapping exoribonuclease DXO | Adenosine 3',5'-diphosphate (pAp) | Competitive Inhibition of nuclease activity. nih.gov | Inhibition level is comparable to that observed for the enzyme Xrn1. nih.gov |

| Pyruvate Kinase (Pig Liver) | Adenosine 5'-diphosphate (ADP) | Substrate; affinity is unaffected by enzyme phosphorylation. nih.gov | Apparent Km = 0.3 mM. nih.gov |

| ATPase (Bovine Heart) | Adenosine 5'-diphosphate (ADP) | Inhibition of ATPase activity. nih.gov | Low concentrations result in complete loss of activity. nih.gov |

Future Research Directions in Adenosine 3 ,5 Diphosphate Biology

Unraveling Undiscovered Enzymatic Functions Modulated by Adenosine (B11128) 3',5'-Diphosphate

The known interactions of A3,5P with enzymes are currently limited, primarily focusing on its role as a product inhibitor of sulfotransferases and a competitive inhibitor of specific nucleases. sigmaaldrich.comnih.gov It is a known product inhibitor of hydroxysteroid sulfotransferases such as SULT1A1 and SULT2A1. sigmaaldrich.com Furthermore, detailed structural and biochemical studies have revealed that A3,5P acts as a competitive inhibitor of the decapping exoribonuclease DXO, an enzyme involved in pre-mRNA capping quality control. nih.gov It achieves this inhibition by occupying the enzyme's active site, mimicking the position of the first nucleotide of an RNA substrate. nih.gov

Future research should aim to systematically screen for novel enzymatic targets of A3,5P. Given its structure as a phosphorylated nucleotide, it is plausible that it interacts with a broader range of enzymes involved in nucleotide and nucleic acid metabolism. High-throughput screening of enzyme libraries, particularly those containing ATP- or ADP-binding proteins, could reveal previously unknown interactions. Investigating its effect on kinases, phosphatases, and other ribonucleases is a logical next step. Uncovering these new enzymatic functions will be crucial to understanding the full spectrum of cellular processes regulated by this molecule.

Table 1: Known Enzymatic Interactions of Adenosine 3',5'-Diphosphate

| Enzyme | Organism | Function of Enzyme | Role of A3,5P |

| Sulfotransferases (e.g., SULT1A1, SULT2A1) | Humans | Catalyze the transfer of a sulfo group | Product Inhibitor |

| Decapping Exoribonuclease (DXO) | Humans | Pre-mRNA capping quality control, nuclease activity | Competitive Inhibitor |

| 5'-3' Exoribonuclease (Xrn1) | Not specified | 5'-3' exoribonuclease activity | Inhibitor |

This table is generated based on data from existing research findings. sigmaaldrich.comnih.gov

Exploring Novel Regulatory Roles in Gene Expression and Protein Modification

The established inhibitory effect of A3,5P on the DXO enzyme provides a direct link to the regulation of gene expression at the level of mRNA quality control. nih.gov By inhibiting DXO, A3,5P can influence the stability and processing of newly synthesized mRNA transcripts. However, the regulatory potential of A3,5P likely extends beyond this single mechanism.

Future investigations should explore whether A3,5P can directly or indirectly influence other aspects of gene expression and protein modification. For instance, its structural similarity to cyclic adenosine monophosphate (cAMP), a canonical second messenger, raises the possibility that A3,5P could interact with other signaling proteins, including transcription factors or protein kinases, to modulate their activity. nih.gov Research could focus on identifying A3,5P-binding proteins to uncover novel effector pathways. Furthermore, exploring its potential role in the regulation of enzymes involved in post-translational modifications, such as phosphorylation or ubiquitination, could reveal new layers of cellular control exerted by this molecule.

Developing Advanced Analytical Techniques for In Vivo Measurement

A significant barrier to understanding the physiological roles of A3,5P is the difficulty in accurately measuring its concentration in living systems. Like other nucleotides, it is subject to rapid enzymatic degradation and cellular uptake, which complicates sample collection and analysis. nih.gov Current methods often rely on in vitro assays or chromatographic techniques on cell extracts, which may not reflect the true in vivo concentrations or their dynamic changes. sigmaaldrich.com

The development of advanced analytical techniques is a critical future research direction. Inspired by methods developed for measuring adenosine, techniques such as microdialysis could be adapted for the specific measurement of A3,5P in interstitial tissue. nih.gov A key challenge will be to achieve the necessary sensitivity and specificity. The creation of novel fluorescent biosensors or genetically encoded probes that can report A3,5P levels in real-time within living cells would be a major breakthrough. Additionally, refining mass spectrometry-based methods to enhance their sensitivity and spatial resolution will be vital for quantifying this elusive molecule in complex biological samples.

Table 2: Current and Future Analytical Techniques for Adenosine 3',5'-Diphosphate Measurement

| Technique | Current Application Status | Future Research Focus |

| High-Performance Thin-Layer Chromatography (HPTLC) | Used for in vitro sample analysis | Improving sensitivity for in vivo samples |

| Enzyme Activity Assays | Used to study enzyme kinetics with A3,5P in vitro | Development of high-throughput in vivo assays |

| Microdialysis | Established for other nucleosides like adenosine | Adaptation and validation for specific A3,5P measurement in vivo |

| Mass Spectrometry | Used for quantification in metabolomic studies | Enhancing sensitivity and developing imaging capabilities |

| Genetically Encoded Biosensors | Not currently available | Design and synthesis of specific A3,5P sensors for real-time imaging |

This table outlines the progression from existing methods to potential future technologies for A3,5P analysis. sigmaaldrich.comnih.gov

Investigating the Precise Molecular Mechanisms of Adenosine 3',5'-Diphosphate-Mediated Cellular Responses

Understanding the precise molecular mechanisms through which A3,5P elicits cellular responses is paramount. The crystal structure of A3,5P in complex with the DXO enzyme has provided a clear picture of competitive inhibition at the molecular level. nih.gov It binds to the active site, utilizing interactions with magnesium ions, effectively blocking the entry of the RNA substrate. nih.gov

Future research must extend this level of mechanistic detail to other A3,5P-protein interactions. For newly identified enzymatic targets, structural biology techniques like X-ray crystallography and cryo-electron microscopy will be essential to visualize the binding mode and understand the basis of modulation. Beyond simple enzyme inhibition, it is crucial to investigate the downstream consequences. For example, how does the inhibition of sulfotransferases or DXO by A3,5P translate into specific changes in cellular signaling pathways, metabolic fluxes, or gene expression programs? Elucidating these downstream cascades will connect the molecular interactions of A3,5P to its ultimate physiological or pathological roles in the cell. This includes understanding how its accumulation leads to cellular toxicity and its potential involvement in conditions like bipolar depression, where lithium-sensitive PAP phosphatases are a potential therapeutic target. hmdb.ca

Q & A

Basic Research Questions

Q. How can researchers accurately quantify adenosine 3',5'-diphosphate (disodium) in biological samples?

- Methodology : Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) is recommended for precise quantification. This technique separates polar metabolites like adenosine derivatives based on hydrophilic interactions and provides high sensitivity when coupled with mass spectrometry . Pre-treatment steps, such as protein precipitation using cold methanol or acetonitrile, are critical to avoid interference from cellular debris. Calibration curves using synthetic standards (≥96% purity, as verified by HPLC) ensure accuracy .

Q. What experimental strategies differentiate adenosine 3',5'-diphosphate from structurally similar nucleotides (e.g., ATP, ADP)?

- Methodology : Use ion-pair chromatography with UV detection at 260 nm to resolve nucleotide isomers. Adenosine 3',5'-diphosphate’s unique phosphate group positions (3' and 5') result in distinct retention times compared to ATP (5'-triphosphate) or ADP (5'-diphosphate). Confirm identity via tandem MS fragmentation patterns, focusing on diagnostic ions (e.g., m/z 507.18 for the parent ion) .

Q. How can researchers ensure the purity of adenosine 3',5'-diphosphate (disodium) for in vitro studies?

- Methodology : Verify purity using HPLC coupled with charged aerosol detection (CAD) to detect non-UV-absorbing contaminants. Assess phosphate group integrity via ³¹P-NMR, which distinguishes 3',5'-diphosphate (two distinct phosphate signals) from degradation products like 5'-AMP. Store aliquots at −20°C in anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How do researchers investigate the binding kinetics of adenosine 3',5'-diphosphate to its protein targets (e.g., P2Y receptors)?

- Methodology : Employ stopped-flow fluorescence spectroscopy to monitor real-time binding. For example, pre-equilibrium fluorescence changes in tryptophan residues of P2Y receptors upon nucleotide binding can reveal conformational shifts. Transient kinetic assays using non-hydrolyzable analogs (e.g., AMP-PNP) help dissect binding steps from hydrolysis .

Q. What approaches resolve contradictions in reported platelet aggregation effects of adenosine 3',5'-diphosphate?

- Methodology : Standardize platelet preparation protocols to minimize donor variability. Use calcium imaging (Fura-2 AM) to quantify intracellular [Ca²⁺]i spikes, which correlate with aggregation potency. Compare results across ADP concentrations (e.g., 5–10 μM) and validate receptor specificity with P2Y1/P2Y12 antagonists (e.g., PPADS or MRS2500) .

Q. How can adenosine 3',5'-diphosphate’s role in non-canonical signaling pathways (e.g., sulfotransferase activation) be characterized?